molecular formula C12H8BrNO B13206167 5-(3-Bromophenyl)pyridine-3-carbaldehyde

5-(3-Bromophenyl)pyridine-3-carbaldehyde

Cat. No.: B13206167
M. Wt: 262.10 g/mol
InChI Key: LVMVVEOPQMXETI-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Scaffolds in Advanced Organic Synthesis

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is ubiquitous in a vast array of natural products, pharmaceuticals, and functional materials. Its presence in biologically active molecules, including vitamins and alkaloids, underscores its evolutionary selection as a privileged structure. In the realm of medicinal chemistry, pyridine derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide spectrum of therapeutic activities. wikipedia.orgsielc.com The nitrogen atom in the pyridine ring not only imparts basicity and influences the molecule's solubility and bioavailability but also provides a handle for further chemical modifications. The unique electronic properties of the pyridine ring, an electron-deficient aromatic system, govern its reactivity and interactions with biological targets. Consequently, the development of novel synthetic methodologies to access functionalized pyridine derivatives remains an active and crucial area of research in organic synthesis.

Role of Halogenated Arylpyridines in Molecular Design and Transformations

The incorporation of halogen atoms, such as bromine, onto arylpyridine scaffolds introduces a powerful tool for molecular design and synthetic diversification. Halogenation can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The bromine atom in 5-(3-Bromophenyl)pyridine-3-carbaldehyde serves as a versatile functional handle for a variety of synthetic transformations, most notably in transition metal-catalyzed cross-coupling reactions.

Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom. organic-chemistry.orgalchempharmtech.com This capability enables the systematic exploration of the chemical space around the arylpyridine core, facilitating the generation of libraries of analogues for structure-activity relationship (SAR) studies in drug discovery. The strategic placement of the bromine atom on the phenyl ring attached to the pyridine core offers a precise point for molecular elaboration, allowing for the construction of complex, three-dimensional structures from a readily accessible precursor.

Overview of Aldehyde Functionalities in Complex Molecule Construction

The aldehyde group is one of the most versatile functional groups in organic chemistry, serving as a cornerstone for the construction of complex molecular frameworks. Its electrophilic carbon atom is highly susceptible to nucleophilic attack, making it a reactive center for a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions. Key transformations involving aldehydes include:

Nucleophilic additions: Reactions with organometallic reagents (e.g., Grignard and organolithium reagents) to form secondary alcohols.

Wittig reaction and related olefination reactions: Conversion of the carbonyl group into a carbon-carbon double bond.

Reductive amination: Formation of amines through the reaction with an amine followed by reduction.

Condensation reactions: Such as the aldol (B89426) and Knoevenagel condensations, which are fundamental for building larger carbon skeletons. exsyncorp.com

The presence of the aldehyde functionality on the pyridine ring of this compound provides a reactive site for further molecular diversification, complementing the synthetic utility of the bromine atom.

Research Landscape and Potential of this compound as a Key Synthetic Intermediate

While specific research dedicated exclusively to this compound is emerging, its potential as a key synthetic intermediate can be inferred from the extensive body of literature on related compounds. The synthesis of structurally analogous biaryl pyridine aldehydes is well-documented, with the Suzuki-Miyaura cross-coupling reaction being a prominent method. wikipedia.org A plausible and efficient synthetic route to this compound involves the palladium-catalyzed Suzuki coupling of 5-bromo-3-pyridinecarboxaldehyde with (3-bromophenyl)boronic acid.

The resulting molecule is a trifunctionalized building block, offering three distinct sites for chemical modification:

The aldehyde group for nucleophilic additions and condensation reactions.

The bromine atom on the phenyl ring for cross-coupling reactions.

The pyridine nitrogen for potential N-alkylation or coordination chemistry.

This trifunctionality makes this compound a highly attractive intermediate for the synthesis of complex molecules, particularly in the context of medicinal chemistry where the exploration of diverse chemical space is crucial for the discovery of new therapeutic agents. The combination of a pyridine core, a halogenated aryl moiety, and a reactive aldehyde group positions this compound as a valuable tool for the construction of novel molecular entities with potential applications in various fields of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

5-(3-bromophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H8BrNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-8H

InChI Key

LVMVVEOPQMXETI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=CC(=C2)C=O

Origin of Product

United States

Synthetic Methodologies for 5 3 Bromophenyl Pyridine 3 Carbaldehyde

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-(3-Bromophenyl)pyridine-3-carbaldehyde suggests two primary strategic disconnections. The most logical disconnection is at the C-C bond between the pyridine (B92270) ring and the bromophenyl moiety. This bond is ideally formed late in the synthesis using a robust and versatile cross-coupling reaction. This approach simplifies the synthesis to the preparation of two key building blocks: a functionalized pyridine and a functionalized phenyl ring.

The primary retrosynthetic pathway is outlined below:

Disconnection 1 (C-C Bond): The target molecule can be disconnected at the aryl-pyridine bond. This leads to two key synthons: a 5-halopyridine-3-carbaldehyde (electrophile) and a 3-bromophenyl organometallic reagent (nucleophile), or vice versa. This strategy is advantageous as it allows for the late-stage introduction of the bromophenyl group, offering flexibility and convergence. The forward synthesis would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi coupling.

Disconnection 2 (Functional Group Interconversion): Further disconnection of the pyridine intermediate, 5-bromopyridine-3-carbaldehyde, reveals simpler precursors. The carbaldehyde group can be derived from the oxidation of a corresponding methyl or hydroxymethyl group at the 3-position. The bromo substituent at the 5-position can be introduced via regioselective bromination of a suitable pyridine precursor.

This analysis points to a synthetic strategy that begins with the construction of a correctly substituted pyridine core, followed by the crucial C-C bond-forming reaction to attach the bromophenyl group.

Approaches to the Pyridine Core Functionalization

The synthesis of the key intermediate, 5-bromopyridine-3-carbaldehyde, is a critical step that requires precise control over the regioselectivity of functionalization on the pyridine ring.

Regioselective Bromination Strategies

Introducing a bromine atom specifically at the 5-position of the pyridine ring is a key challenge. Direct electrophilic bromination of pyridine is often difficult and can lead to a mixture of products. Therefore, strategies often involve starting with a pre-functionalized pyridine ring that directs the bromination to the desired position.

One effective method starts with 3,5-dibromopyridine (B18299). Through a selective metal-halogen exchange at one of the bromine positions, followed by quenching with an electrophile, the desired 5-bromo-substituted pyridine can be obtained. This approach offers excellent regiocontrol.

Another strategy involves the N-oxidation of the pyridine ring, which can activate the ring for electrophilic substitution, sometimes with altered regioselectivity. However, for obtaining the 5-bromo substitution pattern, starting with a precursor that already contains a directing group is generally more reliable.

Introduction of the Carbaldehyde Moiety at the 3-Position

The introduction of a carbaldehyde (formyl) group at the 3-position of the pyridine ring can be achieved through several methods.

One common approach is the oxidation of a pre-existing methyl group. For instance, 5-bromo-3-methylpyridine can be oxidized to 5-bromopyridine-3-carbaldehyde. Various oxidizing agents can be employed for this transformation, including selenium dioxide (SeO2). beilstein-journals.org

Alternatively, the formyl group can be introduced via a Grignard reaction. A patent describes a method where 3,5-dibromopyridine is treated with a Grignard reagent, such as isopropyl magnesium chloride, to effect a selective metal-halogen exchange. The resulting Grignard reagent is then reacted with a formylating agent like N,N-dimethylformamide (DMF) to introduce the carbaldehyde at the 3-position. beilstein-journals.org

A summary of synthetic routes to 5-bromopyridine-3-carbaldehyde is presented in the table below.

Starting MaterialKey ReagentsProductReference
3,5-Dibromopyridine1. Isopropyl magnesium chloride 2. DMF5-Bromopyridine-3-carbaldehyde beilstein-journals.org
5-Bromo-3-methylpyridineSelenium dioxide5-Bromopyridine-3-carbaldehyde beilstein-journals.org

Construction of the 5-(3-Bromophenyl) Moiety

The final and crucial step in the synthesis is the formation of the C-C bond between the pyridine and the bromophenyl rings. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura and Negishi cross-coupling reactions are highly effective for the formation of biaryl compounds. These reactions offer mild conditions, high functional group tolerance, and generally provide good to excellent yields.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two main approaches are possible:

Route A: Coupling of 5-bromopyridine-3-carbaldehyde with (3-bromophenyl)boronic acid.

Route B: Coupling of a 5-boronylpyridine-3-carbaldehyde derivative with 1,3-dibromobenzene.

Route A is often preferred due to the commercial availability and stability of many arylboronic acids. The general reaction scheme involves the reaction of 5-bromopyridine-3-carbaldehyde with (3-bromophenyl)boronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], and a base like sodium carbonate or potassium phosphate (B84403).

Negishi Coupling: This reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl2).

Similar to the Suzuki-Miyaura coupling, the Negishi reaction can be envisioned in two ways:

Route A: Coupling of 5-bromopyridine-3-carbaldehyde with a (3-bromophenyl)zinc halide.

Route B: Coupling of a 5-(halozinc)pyridine-3-carbaldehyde with 1,3-dibromobenzene.

The choice between Suzuki-Miyaura and Negishi coupling often depends on the availability of starting materials, functional group compatibility, and the specific reactivity of the substrates.

A comparative overview of these cross-coupling reactions is provided in the table below.

ReactionOrganometallic ReagentOrganic HalideCatalyst/BaseAdvantages
Suzuki-Miyaura(3-Bromophenyl)boronic acid5-Bromopyridine-3-carbaldehydePd(PPh3)4 / K3PO4Commercially available and stable boronic acids; mild reaction conditions.
Negishi(3-Bromophenyl)zinc halide5-Bromopyridine-3-carbaldehydePd(PPh3)4High reactivity of organozinc reagents; good functional group tolerance.

Alternative Coupling Methodologies for C-C Bond Construction

While Suzuki-Miyaura and Negishi couplings are the most prominent methods, other C-C bond-forming reactions could potentially be employed.

Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide, catalyzed by palladium. While effective, the toxicity of organotin compounds has led to a decline in its use in favor of boron- and zinc-based methods.

Hiyama Coupling: This reaction utilizes an organosilicon compound, which is activated by a fluoride (B91410) source, to couple with an organic halide under palladium catalysis. It offers an alternative to boronic acids, with the advantage that organosilanes are often stable and less toxic.

Direct Arylation: In recent years, direct C-H arylation has emerged as a powerful tool for C-C bond formation, avoiding the need for pre-functionalized organometallic reagents. In this context, one could envision the direct coupling of a pyridine-3-carbaldehyde derivative with 1,3-dibromobenzene, although controlling the regioselectivity on the pyridine ring can be challenging.

These alternative methodologies provide a broader toolbox for the synthetic chemist, with the choice of method depending on factors such as substrate scope, cost, and environmental considerations.

Purification and Isolation Techniques in the Synthesis of this compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalyst residues, and byproducts. A combination of standard laboratory techniques is typically employed to achieve high purity.

The initial work-up often involves an aqueous extraction. The reaction mixture may be poured into ice water, followed by extraction with an organic solvent like ethyl acetate (B1210297). google.com The combined organic phases are then washed, dried over an agent such as magnesium sulfate, and concentrated under reduced pressure to yield the crude product. google.comrsc.org

Further purification is generally achieved through one or more of the following methods:

Column Chromatography: This is a widely used technique for separating components of a mixture. For pyridine derivatives, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as ethyl acetate and hexanes or petroleum ether. rsc.org The polarity of the solvent mixture is adjusted to achieve optimal separation.

Crystallization/Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. google.com For related pyridine aldehydes, solvent systems like ethyl acetate/n-hexane or petroleum ether/ethyl acetate have been used. google.comgoogle.com

Pulping/Slurrying: This method involves stirring the crude solid product in a solvent in which it has low solubility. This process washes away soluble impurities. For the related precursor 5-bromopyridine-3-formaldehyde, a mixed solvent of petroleum ether and ethyl acetate has been used for this purpose. google.com

Distillation under Reduced Pressure: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method after initial work-up. google.com

Table 2: Summary of Purification Techniques for Pyridine-3-carbaldehyde Derivatives

TechniqueDescriptionExample Application (for related compounds)Reference
ExtractionSeparating the product from the aqueous reaction mixture using an immiscible organic solvent.Pouring the reaction liquid into ice water and extracting with ethyl acetate. google.com
Column ChromatographySeparation based on differential adsorption on a solid phase (e.g., silica gel).Elution with an ethyl acetate/hexanes gradient. rsc.org
CrystallizationPurification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Crystallization from an ethyl acetate and n-hexane mixed solvent. google.com
Pulping (Slurrying)Washing the crude solid with a solvent in which the product is poorly soluble to remove impurities.Pulping in a petroleum ether/ethyl acetate mixed solvent. google.com
Reduced Pressure DistillationDistilling the crude product under vacuum to remove non-volatile impurities.Distilling the crude product after solvent removal. google.com

Chemical Reactivity and Advanced Transformations of 5 3 Bromophenyl Pyridine 3 Carbaldehyde

Reactivity of the Carbaldehyde Group

The aldehyde functional group in 5-(3-bromophenyl)pyridine-3-carbaldehyde is a versatile handle for a variety of chemical modifications, including nucleophilic additions, condensation reactions, oxidations, reductions, and olefination strategies.

Nucleophilic Additions and Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Condensations)

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by various nucleophiles. A prominent example of this reactivity is the formation of Schiff bases (imines) through condensation with primary amines. This reaction typically proceeds by the initial formation of a hemiaminal intermediate, which then dehydrates to yield the corresponding imine. Pyridine (B92270) derivatives bearing a formyl group are known to undergo Schiff base condensation with appropriate amine substrates under suitable conditions. researchgate.net For instance, substituted pyridine-3-carbohydrazides can be condensed with various benzaldehydes in refluxing ethanol (B145695) with a catalytic amount of acetic acid to form Schiff bases in high yields. nih.gov This type of transformation is fundamental in the synthesis of various biologically active molecules and ligands for coordination chemistry.

Aldol condensations represent another important class of reactions involving the carbaldehyde group. While direct examples with this compound are not extensively documented in readily available literature, the general reactivity of pyridine-3-carbaldehydes suggests their potential to participate in such reactions. Aldol condensations of acetylpyridines with aromatic aldehydes have been reported, indicating the feasibility of using pyridine carbaldehydes as electrophilic partners in these C-C bond-forming reactions. researchgate.net

Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to further functionalized derivatives.

Oxidation: The oxidation of the aldehyde moiety in this compound would yield 5-(3-bromophenyl)nicotinic acid. Various oxidizing agents can be employed for the conversion of aryl aldehydes to carboxylic acids. chemrevlett.com For instance, a novel iodine-promoted direct conversion of arylacetic acids into aryl carboxylic acids has been described, highlighting modern methods for such transformations under metal-free conditions. researchgate.net

Reduction: The reduction of the carbaldehyde to a primary alcohol, (5-(3-bromophenyl)pyridin-3-yl)methanol, can be achieved using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). A solvent-free crossed Cannizzaro reaction, involving the condensation of aryl aldehydes with formaldehyde (B43269) in the presence of potassium hydroxide, has been shown to produce aryl alcohols in high yields. ajgreenchem.com

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for converting the carbonyl group of an aldehyde into a carbon-carbon double bond. masterorganicchemistry.comwikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes phosphonate (B1237965) carbanions. wikipedia.org It often provides better stereoselectivity, favoring the formation of (E)-alkenes, and the water-soluble phosphate (B84403) byproduct is more easily removed than triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.orgresearchgate.net The HWE reaction is known for its broad substrate scope and is a reliable method for the stereocontrolled synthesis of ethylenic bonds. researchgate.netconicet.gov.ar

Olefination StrategyReagentKey Features
Wittig Reaction Phosphorus Ylide (e.g., Ph3P=CHR)Forms C=C bond; byproduct is triphenylphosphine oxide. masterorganicchemistry.com
Horner-Wadsworth-Emmons Phosphonate CarbanionFavors (E)-alkene formation; water-soluble phosphate byproduct. wikipedia.org

Transformations Involving the 3-Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile handle for various cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the introduction of a wide range of substituents.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a suitable base. wikipedia.org It is a highly versatile method for the synthesis of arylamines. wikipedia.org The Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been successfully demonstrated, indicating the feasibility of applying this methodology to the 3-bromophenyl group of the target compound to introduce various amino substituents. nih.gov The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. libretexts.org

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide to form a C(sp²)-C(sp) bond. wikipedia.org This reaction is widely used in the synthesis of conjugated systems. scirp.orgscirp.org The Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes has been reported to proceed in good to excellent yields, demonstrating the applicability of this reaction to bromopyridine derivatives. scirp.orgscirp.org This suggests that this compound could readily undergo Sonogashira coupling to introduce various alkynyl groups at the 3-position of the phenyl ring.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemProduct Type
Buchwald-Hartwig Amination Primary or Secondary AminePalladium catalyst with a phosphine ligandArylamine
Sonogashira Coupling Terminal AlkynePalladium and Copper co-catalystsArylalkyne

Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Ring

While less common than on electron-deficient aromatic rings, nucleophilic aromatic substitution (SNA) can occur on aryl halides under specific conditions. For pyridines, nucleophilic substitution typically occurs at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. echemi.comstackexchange.comquimicaorganica.org The 3-bromophenyl ring in this compound is not strongly activated towards SNAr. However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atom might be possible, although this would likely be a less favorable pathway compared to palladium-catalyzed cross-coupling reactions. youtube.com

Generation and Reactivity of Organometallic Species from the Bromine Moiety

The bromine atom on the phenyl ring of this compound is a key functional handle for the generation of organometallic intermediates, which are pivotal for constructing new carbon-carbon and carbon-heteroatom bonds. The primary methods for activating the C-Br bond are metal-halogen exchange and transition metal-catalyzed cross-coupling reactions.

Metal-Halogen Exchange: This reaction is a fundamental transformation in organometallic chemistry, converting an organic halide into an organometallic compound. wikipedia.org The most common application involves lithium-halogen exchange, typically using an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures to prevent side reactions. wikipedia.orgharvard.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org For this compound, the aryl bromide can be converted into a highly reactive aryllithium species. This intermediate can then react with a variety of electrophiles. However, the presence of the aldehyde group requires careful consideration, as the organolithium reagent could potentially add to the carbonyl group intramolecularly or intermolecularly. Protection of the aldehyde or the use of specific reaction conditions, such as performing the exchange and subsequent reaction at very low temperatures, is often necessary.

An alternative to lithium-halogen exchange is the bromine-magnesium exchange, which generates a Grignard reagent. Reagents like isopropylmagnesium chloride (i-PrMgCl) are effective for this transformation. nih.gov The resulting organomagnesium species is generally less reactive than its organolithium counterpart, which can offer better functional group tolerance.

Cross-Coupling Reactions: The bromine moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. These methods are among the most powerful for forming biaryl structures. nih.govresearchgate.netuwindsor.ca

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govnorthwestern.edu This method is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it suitable for complex molecules. researchgate.net

Stille Coupling: This reaction pairs the aryl bromide with an organostannane reagent, also under palladium catalysis. nih.govuwindsor.ca Stille coupling is highly versatile due to the stability and functional group tolerance of the organotin reagents. nih.gov

These cross-coupling reactions provide a direct pathway to introduce new aryl, heteroaryl, or vinyl groups at the 3-position of the phenyl ring, significantly expanding the molecular complexity derivable from the parent compound.

Table 1: Potential Organometallic Transformations at the Bromine Moiety
Reaction TypeReagents & ConditionsIntermediate/Product TypeReference
Lithium-Halogen Exchangen-BuLi or t-BuLi, THF, -78 °CAryllithium Species wikipedia.orgharvard.edu
Bromine-Magnesium Exchangei-PrMgCl, THF, 0 °CAryl Grignard Reagent nih.gov
Suzuki-Miyaura CouplingAr'-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Biaryl Compound nih.govnorthwestern.edu
Stille CouplingAr'-Sn(Bu)₃, Pd catalyst (e.g., Pd(PPh₃)₄)Biaryl Compound nih.govuwindsor.ca

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyridine ring makes it a nucleophilic and basic center, enabling a range of reactions including coordination to metal ions, quaternization, and N-oxidation.

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, readily forming complexes with a vast number of transition metals. researchgate.netwikipedia.orgsemanticscholar.org The nitrogen atom in this compound can act as a Lewis base, donating its lone pair to a vacant metal orbital to form a coordinate covalent bond. semanticscholar.org The resulting metal complexes have applications in catalysis, materials science, and medicinal chemistry. researchgate.netnih.gov

The coordinating ability of the molecule can be influenced by the electronic effects of its substituents. The aldehyde group is electron-withdrawing, which slightly reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Despite this, it remains a competent ligand for many metal centers. wikipedia.org The molecule can act as a monodentate ligand through the pyridine nitrogen. Depending on the reaction conditions and the metal precursor, the aldehyde oxygen could also potentially participate in chelation, leading to bidentate coordination modes, although this is less common for simple aldehydes. The formation of coordination compounds with metals like nickel, cobalt, cadmium, copper, and manganese has been demonstrated with structurally similar pyridine-carboxylic acid ligands. scispace.com

Quaternization: The nucleophilic nitrogen atom can react with alkylating agents, such as alkyl halides, in an SN2 reaction to form quaternary ammonium (B1175870) salts, known as pyridinium (B92312) salts. mdpi.comnih.gov This transformation alters the electronic properties of the ring, making it more electron-deficient and susceptible to nucleophilic attack. The reaction rate is influenced by factors such as the solvent, steric hindrance around the nitrogen, and the nature of the leaving group on the alkylating agent. mdpi.com For instance, reacting this compound with methyl iodide would yield N-methyl-5-(3-bromophenyl)-3-formylpyridinium iodide.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst. thieme-connect.de This conversion introduces a formally positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the molecule's reactivity. thieme-connect.descripps.edu The resulting N-oxide is more reactive towards both electrophilic and nucleophilic substitution on the pyridine ring. The oxygen atom itself can act as a nucleophile or direct subsequent functionalization reactions, often at the C2 and C6 positions of the pyridine ring. thieme-connect.descripps.edu

Table 2: Reactions at the Pyridine Nitrogen
Reaction TypeTypical ReagentsProductReference
CoordinationMetal salts (e.g., NiCl₂, Cu(OAc)₂)Metal-Pyridine Complex researchgate.netscispace.com
QuaternizationAlkyl halides (e.g., CH₃I, C₂H₅Br)Pyridinium Salt mdpi.comnih.gov
N-Oxidationm-CPBA, H₂O₂Pyridine N-Oxide thieme-connect.de

C-H Functionalization Strategies on the Pyridine Ring and Aryl Substituent

Direct C-H functionalization is a powerful, atom-economical strategy for modifying complex molecules without the need for pre-functionalized starting materials. nih.govrsc.org Both the pyridine ring and the bromophenyl substituent in this compound possess C-H bonds that could be targeted for functionalization, although their reactivity profiles differ significantly.

Pyridine Ring: The pyridine ring is electron-deficient, which makes electrophilic substitution difficult but facilitates nucleophilic or radical substitution. rsc.org Transition metal-catalyzed C-H activation has emerged as a key method for functionalizing pyridines. researchgate.net The nitrogen atom can act as a directing group, typically favoring functionalization at the C2 and C6 positions. However, meta-C-H functionalization (at C3 and C5) is also achievable with specifically designed catalytic systems. nih.gov In the target molecule, the positions C2, C4, and C6 of the pyridine ring are available for C-H functionalization. The directing effects of the existing substituents would play a crucial role in determining the regioselectivity of such reactions.

Aryl Substituent: The bromophenyl ring is more amenable to direct C-H functionalization, particularly through palladium-catalyzed direct arylation. nih.govrsc.org This process allows for the coupling of the arene C-H bond with an aryl halide, avoiding the synthesis of an organometallic reagent. rsc.orgnih.gov The regioselectivity of C-H activation on the bromophenyl ring would be governed by the directing effects of the bromo group (ortho-, para-directing for electrophilic-type functionalization) and the pyridyl group, as well as steric factors. The most likely positions for C-H activation on this ring are ortho to the bromine or ortho to the pyridyl substituent, depending on the specific catalytic cycle involved.

Table 3: Potential C-H Functionalization Sites and Methods
Ring SystemPotential SitesReaction TypeCatalyst/ReagentsReference
Pyridine RingC2, C4, C6Directed C-H Alkenylation/ArylationRh(III), Ir(I), or Pd(II) catalysts researchgate.netnih.gov
Bromophenyl RingC2', C4', C6'Palladium-Catalyzed Direct ArylationPd(OAc)₂, phosphine ligand, base nih.govrsc.org

Structural Elucidation and Advanced Spectroscopic Analysis of 5 3 Bromophenyl Pyridine 3 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules. For 5-(3-Bromophenyl)pyridine-3-carbaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques were employed to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of both the pyridine (B92270) and the bromophenyl rings, as well as the aldehydic proton. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The protons on the pyridine ring will exhibit distinct chemical shifts and coupling patterns based on their position relative to the nitrogen atom and the substituents. Similarly, the protons on the 3-bromophenyl ring will show a splitting pattern characteristic of a meta-substituted benzene (B151609) ring.

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a low field, generally in the range of δ 190–200 ppm. The carbon atoms of the pyridine and bromophenyl rings will appear in the aromatic region (δ 120–160 ppm), with their specific chemical shifts influenced by the electronegativity of the nitrogen atom and the bromine atom, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Aldehydic-H 9.5 - 10.5
Pyridine-H2 8.8 - 9.2
Pyridine-H4 8.2 - 8.6
Pyridine-H6 8.5 - 8.9
Bromophenyl-H2' 7.8 - 8.2
Bromophenyl-H4' 7.4 - 7.8
Bromophenyl-H5' 7.3 - 7.7

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O 190 - 200
Pyridine-C2 150 - 155
Pyridine-C3 135 - 140
Pyridine-C4 130 - 135
Pyridine-C5 138 - 143
Pyridine-C6 148 - 153
Bromophenyl-C1' 139 - 144
Bromophenyl-C2' 128 - 133
Bromophenyl-C3' 121 - 126
Bromophenyl-C4' 130 - 135
Bromophenyl-C5' 125 - 130

Note: The chemical shift values are predicted and may vary based on the solvent and experimental conditions.

To further confirm the structural assignments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, helping to trace the spin systems within the pyridine and bromophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the pyridine and bromophenyl rings and for assigning quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining information about the fragmentation pathways of a compound.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This measurement would provide the elemental composition of the molecule with high accuracy, confirming the molecular formula C₁₂H₈BrNO. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key feature in the mass spectrum, resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity.

The fragmentation pattern observed in the mass spectrum would likely involve the loss of the formyl group (CHO), the bromine atom (Br), and potentially cleavage of the bond between the two aromatic rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band due to the C=O stretching vibration of the aldehyde group would be prominent, typically appearing in the region of 1690-1715 cm⁻¹. The C-H stretching vibration of the aldehyde group would likely be observed as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O) Stretch 1690 - 1715
Aldehyde (C-H) Stretch 2720 and 2820
Aromatic (C-H) Stretch > 3000
Aromatic (C=C, C=N) Stretch 1400 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and the extent of conjugation. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The conjugated system formed by the pyridine and phenyl rings, along with the carbonyl group, will lead to characteristic absorption maxima in the UV-Vis region. The π → π* transitions, which are typically of high intensity, are expected in the range of 250-300 nm. The n → π* transition of the carbonyl group, which is generally weaker, would likely appear at a longer wavelength, possibly above 300 nm.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A definitive determination of the three-dimensional atomic arrangement of this compound in the solid state would be achieved through single-crystal X-ray diffraction. However, as of the current literature survey, a specific crystallographic study for this compound has not been reported. In the absence of direct experimental data for this compound, an analysis of closely related (bromophenyl)pyridine derivatives from the crystallographic literature can provide valuable insights into its likely solid-state structure and conformational preferences.

In the case of 4-(4-Bromophenyl)-2,6-diphenylpyridine, the three phenyl rings adopt a disrotatory conformation relative to the central pyridine ring. The dihedral angles between the pyridine ring and the two phenyl substituents at the 2- and 6-positions are 19.56 (13)° and 27.54 (13)°, respectively. The bromophenyl ring at the 4-position is twisted at a larger angle of 30.51 (13)° with respect to the pyridine ring. researchgate.net This non-planar arrangement is a common feature in such biaryl systems, arising from the balance between conjugative effects, which favor planarity, and steric hindrance between ortho hydrogens, which favors a twisted conformation.

Similarly, in the structure of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, the pyridine ring is essentially planar and forms significant dihedral angles of 74.6 (2)° and 65.8 (2)° with the phenyl and bromophenyl rings, respectively. nih.gov

The packing of (bromophenyl)pyridine derivatives in the crystal lattice is typically governed by a combination of weak intermolecular forces. These can include hydrogen bonds, halogen bonds, and π–π stacking interactions.

For instance, in the crystal structure of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, molecules are linked into chains through C—H⋯O, C—H⋯N, and C—H⋯S hydrogen bonds. nih.gov The Hirshfeld surface analysis of this compound indicated that H⋯H, N⋯H, C⋯H, Br⋯H, and O⋯H interactions are the most significant contributors to the crystal packing. nih.gov

In another example, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, the crystal structure is stabilized by intermolecular N—H⋯O, C—H⋯O, and C—H⋯Br hydrogen bonds, which form a three-dimensional network. Additionally, C—H⋯π interactions are observed. nih.gov

Based on the analysis of related structures, it is possible to predict the likely structural characteristics of this compound.

Conformation: The molecule is expected to be non-planar, with a significant dihedral angle between the pyridine and the 3-bromophenyl rings. This twist would be a result of steric repulsion between the ortho hydrogen atoms on the adjacent rings.

Intermolecular Interactions: The presence of the pyridine nitrogen atom and the aldehyde group provides sites for hydrogen bonding. It is anticipated that C—H⋯N and C—H⋯O interactions will play a role in the crystal packing. Furthermore, the bromine atom can participate in halogen bonding (C—Br⋯N or C—Br⋯O), and the aromatic rings are likely to engage in π–π stacking interactions.

A hypothetical representation of the crystallographic data for this compound, based on typical values for similar organic compounds, is presented in the tables below. It is crucial to emphasize that these are predicted values and await experimental verification.

Hypothetical Crystal Data and Structure Refinement for this compound

ParameterPredicted Value
Empirical formulaC₁₂H₈BrNO
Formula weight262.11
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~ 7-9
b (Å)~ 10-15
c (Å)~ 9-12
α (°)90
β (°)~ 95-105
γ (°)90
Volume (ų)~ 1000-1500
Z4
Density (calculated) (Mg/m³)~ 1.5-1.7

Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

AtomxyzU(eq) [Ų]
Br1~0.25~0.15~0.40~0.05
O1~0.80~0.35~0.10~0.06
N1~0.60~0.50~0.25~0.04
C1~0.40~0.20~0.30~0.04
C2~0.45~0.30~0.20~0.04
C3~0.55~0.40~0.25~0.04
...............

Definitive structural elucidation and conformational analysis will require the successful growth of single crystals of this compound suitable for X-ray diffraction analysis. Such a study would provide precise bond lengths, bond angles, and torsion angles, confirming the conformational preferences and revealing the detailed nature of the intermolecular interactions that dictate the solid-state architecture.

Computational and Theoretical Investigations of 5 3 Bromophenyl Pyridine 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov By employing functionals such as B3LYP in conjunction with basis sets like 6-311G(d,p), the geometric and electronic properties of 5-(3-bromophenyl)pyridine-3-carbaldehyde can be accurately modeled. asrjetsjournal.org

A key aspect of this analysis involves the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. scielo.org.za

For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is anticipated to be centered on the electron-withdrawing pyridine-3-carbaldehyde moiety. This separation of frontier orbitals suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. nih.gov Analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, can visually represent the electron density distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. asrjetsjournal.org

Table 1: Illustrative Electronic Properties from DFT Calculations
ParameterDescriptionTypical Calculated Value (Illustrative)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 eV
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO4.5 eV
Dipole Moment (µ)Measure of the molecule's overall polarity2.5 D

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bonds connecting the pyridine (B92270) and phenyl rings, as well as the bond linking the carbaldehyde group to the pyridine ring. These rotations give rise to different conformers, each with a distinct energy.

Conformational analysis is performed computationally by systematically rotating these bonds and calculating the potential energy at each step. This process generates a potential energy surface (PES), or energy landscape, which maps the energy of the molecule as a function of its geometry. researchgate.net The minima on this landscape correspond to stable conformers (rotamers), while the maxima represent the transition states that separate them.

Table 2: Example of Conformational Energy Analysis
ConformerDihedral Angle (Phenyl-Pyridine)Relative Energy (kJ/mol)Boltzmann Population (298 K)
Global Minimum (Twisted)~35°0.00~95%
Planar Transition State+8.5-
Perpendicular Transition State90°+12.0-

Prediction of Reactivity and Reaction Mechanisms

Reactivity Descriptor Formula Interpretation
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electronegativity (χ)χ = (I + A) / 2Power to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)Propensity to accept electrons.

Furthermore, computational methods allow for the detailed exploration of reaction mechanisms. By modeling the interaction of the molecule with a reactant, chemists can map the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key factor determining the reaction rate. This type of analysis is invaluable for understanding mechanisms such as nucleophilic addition to the carbonyl group or cross-coupling reactions involving the C-Br bond.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods

Computational chemistry can accurately predict various spectroscopic properties, which is essential for structure elucidation and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. asrjetsjournal.org These calculations are typically performed on the optimized geometries of the lowest energy conformers, and the results are Boltzmann-averaged to provide a final predicted spectrum. compchemhighlights.org Comparing calculated shifts with experimental data is a powerful method for confirming the proposed structure. github.io

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. materialsciencejournal.org Each calculated vibrational mode can be animated to visualize the specific atomic motions, such as C=O stretching of the aldehyde, C-Br stretching, C-H bending, and pyridine ring vibrations. scielo.org.za Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The lowest energy transitions, typically from the HOMO to the LUMO, correspond to the longest wavelength absorption maximum (λmax) in the UV-Vis spectrum. mdpi.com These calculations can help assign the nature of the observed electronic transitions (e.g., n→π* or π→π*). researchgate.net

Table 3: Predicted IR Vibrational Frequencies (Illustrative)
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
C-H stretch (Aromatic)3100-3000Stretching of C-H bonds on the rings.
C-H stretch (Aldehyde)2850-2750Stretching of the aldehyde C-H bond.
C=O stretch (Aldehyde)1710-1690Stretching of the carbonyl double bond.
C=C/C=N stretch (Ring)1600-1450Stretching vibrations within the aromatic rings.
C-Br stretch700-500Stretching of the carbon-bromine bond.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions (NCIs) are critical for determining the solid-state structure (crystal packing) and interactions with other molecules, such as biological receptors. nih.gov For this compound, several types of NCIs are significant:

π-π Stacking: The electron-rich phenyl ring and the relatively electron-poor pyridine ring can engage in offset π-π stacking interactions, which are a major force in crystal packing. mdpi.com

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outermost surface (a σ-hole), allowing it to act as a Lewis acid and form attractive interactions with Lewis bases like the nitrogen or oxygen atoms of neighboring molecules. nih.gov

Hydrogen Bonding: While the molecule lacks traditional hydrogen bond donors, the aldehyde oxygen and pyridine nitrogen can act as hydrogen bond acceptors. Weak C-H···O and C-H···N hydrogen bonds can also play a role in stabilizing the crystal lattice. mdpi.com

Computational tools such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions. NBO analysis can quantify the charge transfer associated with an interaction, while QTAIM can identify bond critical points between interacting atoms, providing evidence for their existence and strength. nih.gov

Applications of 5 3 Bromophenyl Pyridine 3 Carbaldehyde As a Versatile Synthetic Building Block

Precursor for the Synthesis of Diverse Heterocyclic Systems (e.g., Quinolines, Imidazopyridines, Pyridopyrimidines)

The aldehyde functionality and the pyridine (B92270) nitrogen of 5-(3-Bromophenyl)pyridine-3-carbaldehyde make it an excellent precursor for the construction of various fused heterocyclic systems. These heterocycles are of great interest due to their prevalence in pharmaceuticals and biologically active compounds.

Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through several classic named reactions, such as the Friedländer annulation and the Doebner-von Miller reaction. nih.govuop.edu.pk In a potential Friedländer synthesis, this compound could react with a compound containing an active methylene (B1212753) group adjacent to a carbonyl, such as a ketone, in the presence of a base or acid catalyst to yield a polycyclic aromatic system incorporating the quinoline moiety. nih.gov Similarly, the Doebner-von Miller reaction, which involves the reaction of an α,β-unsaturated carbonyl compound (which can be formed in situ) with an aniline, could potentially be adapted to utilize the aldehyde group of the title compound to construct substituted quinolines. nih.gov

Imidazopyridines: Imidazopyridines are a class of fused heterocyclic compounds with a wide range of biological activities. The synthesis of imidazo[1,2-a]pyridines, for instance, often involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. e3s-conferences.orgorganic-chemistry.org While this compound does not directly fit this precursor profile, its aldehyde group can be readily converted to other functional groups. For example, it could be transformed into an α-haloketone, which could then participate in a condensation reaction with a 2-aminopyridine to form the desired imidazopyridine ring system. Furthermore, multicomponent reactions are increasingly used for the synthesis of imidazopyridines, and the aldehyde functionality of this compound makes it a suitable candidate for such strategies. nih.govnih.gov

Pyridopyrimidines: Pyridopyrimidines are another important class of nitrogen-containing heterocycles. jocpr.comnih.gov Their synthesis can be accomplished through various routes, often involving the condensation of a pyrimidine (B1678525) precursor with a three-carbon unit. The aldehyde group of this compound, along with the adjacent pyridine ring carbons, can potentially act as this three-carbon component in reactions with aminopyrimidines to construct the pyridopyrimidine scaffold.

Building Block for Functional Organic Materials

The unique electronic and structural features of this compound make it a promising candidate for the development of novel functional organic materials.

Monomer in Polymer and Oligomer Synthesis

The presence of two distinct reactive sites, the aldehyde and the bromo-substituent, allows this compound to be used as a bifunctional monomer in step-growth polymerization. acs.orgresearchgate.netmdpi.com The bromophenyl group can participate in cross-coupling reactions, such as the Suzuki or Stille coupling, to form carbon-carbon bonds and extend the polymer chain. acs.org Simultaneously, the aldehyde group can be utilized in condensation reactions, for example, with amines to form polyimines (Schiff base polymers) or with active methylene compounds. This dual reactivity enables the synthesis of conjugated polymers with interesting electronic and optical properties.

Table 1: Potential Polymerization Reactions Involving this compound

Polymerization TypeReactive Groups UtilizedPotential Polymer Structure
Suzuki PolycondensationBromophenyl and a di-boronic esterAlternating pyridine-phenyl and aryl units
Schiff Base PolymerizationAldehyde and a diaminePolyimine with pyridine-phenyl side chains
Wittig PolycondensationAldehyde and a bis(phosphonium) saltPoly(phenylene vinylene) derivative

Component in Liquid Crystals and Photoactive Materials

The rigid and anisotropic structure of the phenylpyridine core is a desirable feature for the design of liquid crystalline materials. nih.govmdpi.comgoogle.com The introduction of a polar aldehyde group and a polarizable bromine atom can enhance the intermolecular interactions necessary for the formation of mesophases. By modifying the aldehyde group, for instance, through the formation of Schiff bases with long-chain anilines, it is possible to create rod-like molecules (calamitic liquid crystals) that exhibit nematic or smectic phases. nih.govmdpi.com

The extended π-conjugated system of this compound also suggests its potential use in photoactive materials. researchgate.netmdpi.com Phenylpyridine derivatives are known to be effective host materials in organic light-emitting diodes (OLEDs). researchgate.net The combination of the electron-deficient pyridine ring and the electron-rich phenyl ring can lead to materials with tunable electronic properties. The aldehyde and bromo functionalities provide handles for further chemical modifications to optimize the photophysical properties, such as absorption and emission wavelengths, for specific applications in optoelectronics.

Development of New Ligands in Catalysis and Coordination Chemistry

The pyridine nitrogen and the aldehyde group of this compound are excellent functionalities for the construction of novel ligands for transition metal catalysis and the synthesis of coordination polymers.

Precursor for Bidentate and Multidentate Ligand Architectures

The aldehyde group can readily undergo condensation reactions with various amines to form Schiff base ligands. yu.edu.jochemijournal.comasianpubs.orgresearchgate.netscience.gov For example, reaction with a primary amine containing another donor atom (e.g., another pyridine, an alcohol, or a thiol) can lead to the formation of bidentate or tridentate ligands. wikipedia.orgnih.govnih.govdocumentsdelivered.com The resulting imine nitrogen and the pyridine nitrogen can then coordinate to a metal center, forming stable chelate rings. The bromophenyl group can be further functionalized, for instance, through cross-coupling reactions, to introduce additional coordinating groups, leading to the formation of multidentate ligands with complex architectures.

Table 2: Examples of Ligand Synthesis from this compound

ReactantResulting Ligand TypePotential Coordinating Atoms
2-AminoethanolBidentate Schiff baseN(imine), N(pyridine), O(hydroxyl)
EthylenediamineTetradentate Schiff base (from 2 eq. of aldehyde)2 x N(imine), 2 x N(pyridine)
2-AminothiophenolTridentate Schiff baseN(imine), N(pyridine), S(thiol)

Application in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. The pyridine and bromophenyl groups of this compound offer multiple points for incorporation into MOF structures. acs.orgnih.govrsc.orgrsc.orgmdpi.com The pyridine nitrogen can directly coordinate to metal centers. The aldehyde group can be oxidized to a carboxylic acid, which is a very common functional group used for linking metal clusters in MOF synthesis. Furthermore, the bromophenyl group can be used in post-synthetic modification of the MOF, where the bromine atom is replaced with other functional groups through reactions like Suzuki coupling. This allows for the tuning of the pore environment and properties of the MOF for specific applications such as gas storage, separation, and catalysis.

Role in Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. In this context, this compound is a promising candidate for the construction of ordered molecular assemblies due to the presence of key functional groups capable of participating in a variety of directional intermolecular interactions.

Potential Non-Covalent Interactions:

The self-assembly of this compound in the solid state is likely governed by a combination of the following interactions:

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. Halogen bonding is a highly directional and specific non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. nih.gov In the case of this molecule, the nitrogen atom of the pyridine ring from a neighboring molecule could act as a halogen bond acceptor, leading to the formation of defined chains or more complex networks. The strength and directionality of such Br···N interactions are key in crystal engineering. researchgate.net

π-π Stacking: The presence of two aromatic rings (the bromophenyl and the pyridine rings) suggests the likelihood of π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic systems, would contribute to the stabilization of the crystal lattice.

Dipole-Dipole Interactions: The carbaldehyde group introduces a significant dipole moment to the molecule. These dipole-dipole interactions can influence the packing of the molecules in the crystal, favoring arrangements that maximize electrostatic attraction.

Hypothetical Supramolecular Motifs:

Based on the interplay of the aforementioned interactions, several supramolecular motifs can be postulated for this compound. For instance, a primary chain-like assembly could be formed through head-to-tail Br···N halogen bonds. These chains could then be further organized into two- or three-dimensional structures via weaker C-H···O hydrogen bonds and π-π stacking between the aromatic rings.

The following table summarizes the potential non-covalent interactions and their roles in the self-assembly of this compound.

Interaction TypeDonorAcceptorPotential Role in Assembly
Halogen BondingBromine on Phenyl RingPyridine NitrogenFormation of primary directional chains
Hydrogen BondingAldehyde C-HAldehyde Oxygen, Pyridine NitrogenReinforcement of the supramolecular structure
π-π StackingPhenyl and Pyridine RingsPhenyl and Pyridine RingsStabilization of the crystal lattice
Dipole-DipoleCarbaldehyde GroupCarbaldehyde GroupInfluencing molecular packing

Table 1: Potential Non-Covalent Interactions in the Self-Assembly of this compound

Future Research Directions and Outlook for 5 3 Bromophenyl Pyridine 3 Carbaldehyde

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 5-(3-Bromophenyl)pyridine-3-carbaldehyde is a primary area for future research. Current synthetic strategies for similar biaryl pyridine (B92270) compounds often rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net Future investigations are expected to focus on optimizing these methods to enhance yield, reduce catalyst loading, and employ greener reaction conditions.

Key research objectives in this area include:

Microwave-Assisted Synthesis: Investigating microwave irradiation to accelerate reaction times and improve energy efficiency in the synthesis of pyridine derivatives. acs.org

Flow Chemistry: Developing continuous flow processes for a safer, more scalable, and automated synthesis.

Alternative Catalysts: Exploring the use of more abundant and less toxic metal catalysts, such as those based on nickel or copper, as alternatives to palladium. researchgate.net

C-H Activation: Pursuing direct C-H functionalization of pyridine precursors as a more atom-economical approach to creating the C-C bond between the pyridine and phenyl rings. rsc.orgnih.gov

These advancements will be crucial for making this compound and its derivatives more accessible for further research and potential applications.

Investigation of Advanced Catalytic Transformations Mediated by the Compound

The pyridine nitrogen atom in this compound provides a coordination site for metal centers, suggesting its potential as a ligand in catalysis. chemscene.comresearchgate.net The electronic properties of the pyridine ring, influenced by both the aldehyde and the bromophenyl groups, could be fine-tuned to modulate the activity and selectivity of a coordinated metal catalyst.

Future research in this domain could explore:

Homogeneous Catalysis: Designing and synthesizing transition-metal complexes where this compound or its derivatives act as ligands. alfachemic.comnih.gov These complexes could be screened for catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and hydroformylations. alfachemic.com

Heterogeneous Catalysis: Immobilizing the compound or its corresponding metal complexes onto solid supports like nanoparticles or polymers to create recyclable and robust heterogeneous catalysts. rsc.org

Asymmetric Catalysis: Modifying the core structure to introduce chirality, thereby enabling its use in enantioselective catalytic processes.

The aldehyde group also offers a handle for further functionalization, allowing for the synthesis of a library of related ligands with varying steric and electronic properties.

Design and Synthesis of Complex Molecular Architectures and Hybrid Materials

The trifunctional nature of this compound makes it an attractive building block for the construction of more complex molecular structures and functional materials.

Prospective research directions include:

Supramolecular Chemistry: Utilizing the pyridine nitrogen for metal coordination and the aldehyde for dynamic covalent chemistry (e.g., imine formation) to construct self-assembled architectures like metal-organic frameworks (MOFs) or supramolecular cages.

Polymer Chemistry: Incorporating the molecule as a monomer into polymers to create materials with tailored electronic or optical properties. The bromine atom can also serve as a site for further polymerization or modification.

Hybrid Materials: Grafting the compound onto the surface of materials like silica (B1680970) or carbon nanotubes to create functional hybrid materials for applications in sensing, catalysis, or separations.

The ability to precisely control the assembly of this molecule into larger, well-defined structures is a key area for future exploration.

Deeper Theoretical Understanding of Reactivity and Structure-Property Relationships

Computational chemistry will be a vital tool in guiding the future development and application of this compound. Theoretical studies can provide valuable insights into its electronic structure, reactivity, and potential applications.

Future theoretical investigations could focus on:

Density Functional Theory (DFT) Studies: Calculating the molecular orbitals, charge distribution, and spectroscopic properties to understand its reactivity and predict its behavior in chemical reactions. nih.gov DFT can also be used to model the properties of metal complexes incorporating this molecule as a ligand. nih.gov

Reaction Mechanism Elucidation: Using computational methods to explore the mechanisms of its synthesis and its role in catalytic cycles, which can aid in the optimization of reaction conditions.

In Silico Design: Designing new derivatives with specific electronic or steric properties for targeted applications in materials science or catalysis.

A robust theoretical understanding will accelerate the rational design of new experiments and applications based on this versatile chemical scaffold.

Potential in Emerging Areas of Materials Science and Chemical Biology (excluding human trials/toxicology)

The unique combination of functional groups in this compound opens up possibilities in several emerging scientific fields, beyond traditional synthetic chemistry.

Potential areas for future exploration include:

Organic Electronics: The conjugated system of the biphenylpyridine core suggests potential for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) after suitable modification. Pyridine-containing compounds are known to be core structures in functional materials. researchgate.net

Chemical Sensors: The aldehyde group can be used to immobilize the molecule onto surfaces or to react with specific analytes, while the pyridine and bromophenyl groups can influence its photophysical properties, making it a candidate for the development of fluorescent or colorimetric sensors.

Chemical Biology Tools: The aldehyde functionality can react with biomolecules such as proteins or peptides, suggesting its potential use as a chemical probe to study biological systems. Functionalized pyridines are valuable building blocks in medicinal chemistry and can be used to explore interactions with biological targets. lifechemicals.com

The exploration of these emerging areas will likely uncover novel applications for this compound and its derivatives, further highlighting its significance as a versatile chemical entity.

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